molecular formula C18H14N2O5 B4241460 N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-3-nitrobenzamide

N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-3-nitrobenzamide

Cat. No.: B4241460
M. Wt: 338.3 g/mol
InChI Key: XBIWBJFGRQLWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-3-nitrobenzamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-3-nitrobenzamide typically involves multi-step organic reactions. One possible route could involve the nitration of a benzamide precursor followed by the introduction of the furylmethyl and hydroxyphenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would need to be optimized for each step to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-3-nitrobenzamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-furylmethyl)-N-(4-hydroxyphenyl)-benzamide: Lacks the nitro group, which may affect its reactivity and applications.

    N-(2-furylmethyl)-N-(4-methoxyphenyl)-3-nitrobenzamide: The methoxy group could alter its chemical properties and biological activity.

Uniqueness

N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c21-16-8-6-14(7-9-16)19(12-17-5-2-10-25-17)18(22)13-3-1-4-15(11-13)20(23)24/h1-11,21H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIWBJFGRQLWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(CC2=CC=CO2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-3-nitrobenzamide
Reactant of Route 5
N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-3-nitrobenzamide
Reactant of Route 6
N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.